3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea 3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 1041510-67-1
VCID: VC3354735
InChI: InChI=1S/C14H12F3N3O/c15-14(16,17)9-3-1-5-11(7-9)19-13(21)20-12-6-2-4-10(18)8-12/h1-8H,18H2,(H2,19,20,21)
SMILES: C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)C(F)(F)F
Molecular Formula: C14H12F3N3O
Molecular Weight: 295.26 g/mol

3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea

CAS No.: 1041510-67-1

Cat. No.: VC3354735

Molecular Formula: C14H12F3N3O

Molecular Weight: 295.26 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea - 1041510-67-1

Specification

CAS No. 1041510-67-1
Molecular Formula C14H12F3N3O
Molecular Weight 295.26 g/mol
IUPAC Name 1-(3-aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C14H12F3N3O/c15-14(16,17)9-3-1-5-11(7-9)19-13(21)20-12-6-2-4-10(18)8-12/h1-8H,18H2,(H2,19,20,21)
Standard InChI Key ANGWGZLLJSBSHH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)C(F)(F)F

Introduction

Structural Characterization

Molecular Identity

3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea, also identified by its alternative name 1-(3-aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea, is a compound with distinct structural features. The compound's molecular formula is C14H12F3N3O, indicating its composition of 14 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom . The structure consists of two aromatic rings connected by a urea bridge, with one ring bearing an amino group at the meta position and the other containing a trifluoromethyl group also at the meta position.

Structural Representations

The compound can be represented through various chemical notation systems, which are essential for database cataloging and computational chemistry applications. The SMILES notation for the compound is C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)C(F)(F)F . This linear notation encodes the compound's connectivity and can be used to generate two-dimensional structural representations.

The InChI (International Chemical Identifier) representation, which provides a standardized method for encoding molecular information, is InChI=1S/C14H12F3N3O/c15-14(16,17)9-3-1-5-11(7-9)19-13(21)20-12-6-2-4-10(18)8-12/h1-8H,18H2,(H2,19,20,21) . The corresponding InChIKey, which serves as a condensed digital representation, is ANGWGZLLJSBSHH-UHFFFAOYSA-N .

Physical and Chemical Properties

Molecular Weight and Composition

The molecular weight of 3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea is approximately 295.26 g/mol, as can be calculated from its molecular formula C14H12F3N3O . The compound features a relatively compact structure with multiple functional groups that contribute to its chemical reactivity and potential biological interactions.

Structural Features

The compound contains several functional groups that are significant for its chemical behavior:

  • A urea bridge (-NH-CO-NH-) connecting the two aromatic rings

  • An amino group (-NH2) at the meta position of one phenyl ring

  • A trifluoromethyl group (-CF3) at the meta position of the other phenyl ring

The urea moiety is particularly important as it can participate in hydrogen bonding interactions, which may be relevant for potential biological activities, especially in protein binding interactions. The amino group provides a site for further functionalization or hydrogen bonding, while the trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability.

Analytical Data

Mass Spectrometry Data

The compound exhibits characteristic mass spectrometry profiles that can be used for its identification and analysis. The predicted mass-to-charge ratios (m/z) for various adducts of the compound have been documented and are presented in the following table:

Adductm/zPredicted CCS (Å2)
[M+H]+296.10054162.6
[M+Na]+318.08248170.5
[M+NH4]+313.12708167.4
[M+K]+334.05642165.7
[M-H]-294.08598162.6
[M+Na-2H]-316.06793168.5
[M]+295.09271163.3
[M]-295.09381163.3

These mass spectrometry data points are valuable for analytical purposes, allowing for the identification and quantification of the compound in various matrices .

Collision Cross Section Data

The predicted collision cross section (CCS) values for different ionic species of the compound provide insights into its three-dimensional structure and behavior in ion mobility spectrometry. The CCS values range from approximately 162.6 Å2 to 170.5 Å2 depending on the adduct formation . These values reflect the compound's spatial arrangement and can be utilized in analytical separations and structural confirmations.

Synthetic Considerations

Purification and Characterization Methods

Characterization of the synthesized compound would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry, infrared spectroscopy, and elemental analysis. The purity could be assessed through chromatographic methods, including high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

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